molecular formula C15H10F2O3 B7991986 Methyl 2-(3,5-difluorobenzoyl)benzoate

Methyl 2-(3,5-difluorobenzoyl)benzoate

Cat. No.: B7991986
M. Wt: 276.23 g/mol
InChI Key: DVLXVXIMZRQLGK-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-difluorobenzoyl)benzoate is an organic compound with the molecular formula C15H10F2O3 It is a derivative of benzoic acid and is characterized by the presence of two fluorine atoms on the benzoyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-difluorobenzoyl)benzoate typically involves the esterification of 2-(3,5-difluorobenzoyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow processes. These processes offer advantages such as improved safety, higher yields, and better control over reaction conditions. For example, the continuous-flow double diazotization method can be employed to synthesize the difluorobenzene intermediate, which is then esterified to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-difluorobenzoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-(3,5-difluorobenzoyl)benzoic acid

    Reduction: 2-(3,5-difluorobenzyl)benzoate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-(3,5-difluorobenzoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-difluorobenzoyl)benzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluorobenzoyl)benzoate
  • Methyl 2-(2,4-difluorobenzoyl)benzoate
  • Methyl 2-(3,5-dichlorobenzoyl)benzoate

Uniqueness

Methyl 2-(3,5-difluorobenzoyl)benzoate is unique due to the specific positioning of the fluorine atoms on the benzoyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of two fluorine atoms can also enhance the compound’s stability and resistance to metabolic degradation, which is advantageous in pharmaceutical applications.

Properties

IUPAC Name

methyl 2-(3,5-difluorobenzoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c1-20-15(19)13-5-3-2-4-12(13)14(18)9-6-10(16)8-11(17)7-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLXVXIMZRQLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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